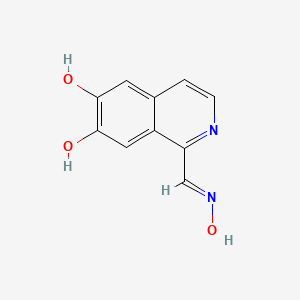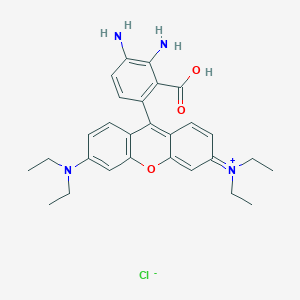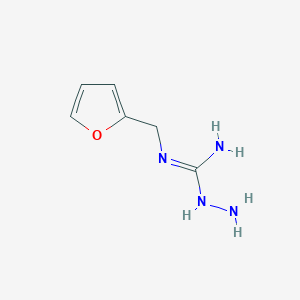
N-(Furan-2-ylmethyl)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H10N4O It is a derivative of furan, a heterocyclic organic compound, and contains both hydrazine and guanidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form furan-2-ylmethylhydrazine. This intermediate is then reacted with cyanamide under acidic conditions to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(Furan-2-ylmethyl)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
N-(Furan-2-ylmethyl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Furan-2-ylmethyl)hydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it has been studied for its ability to inhibit EGFR, which is involved in the regulation of cell growth and survival. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-(Furan-2-ylmethyl)hydrazinecarboximidamide is unique due to its combination of hydrazine and guanidine functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EGFR sets it apart from other furan derivatives, making it a promising candidate for anticancer research .
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-amino-2-(furan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H10N4O/c7-6(10-8)9-4-5-2-1-3-11-5/h1-3H,4,8H2,(H3,7,9,10) |
Clé InChI |
VXRNNEIAIBGZFK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN=C(N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


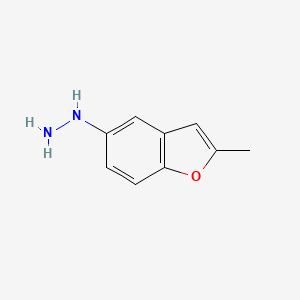
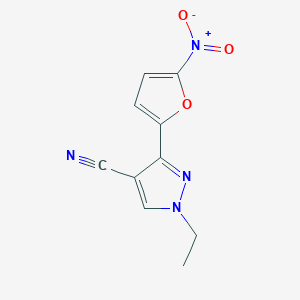
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
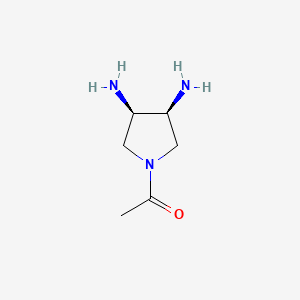

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
